

Synthesis and characterization of 4-octyl acetate

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Compound of Interest

Compound Name: 4-Octyl acetate

Cat. No.: B15366383

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Octyl Acetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-octyl acetate**, a secondary ester with potential applications in various scientific fields. This document outlines a detailed synthetic protocol based on the Fischer-Speier esterification, methods for purification, and a full characterization profile.

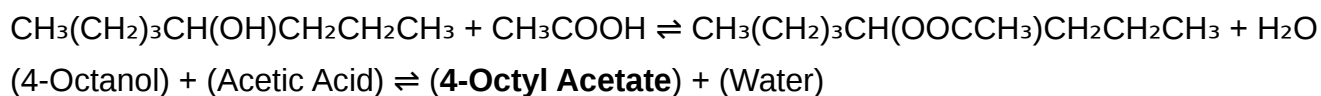
Introduction

4-Octyl acetate (IUPAC name: octan-4-yl acetate) is an organic compound classified as an ester. It is an isomer of the more commonly known n-octyl acetate and possesses a branched alkyl chain, which can impart distinct physical and chemical properties. Understanding the synthesis and characterization of this specific isomer is crucial for its potential application in fields such as fragrance formulation, as a specialty solvent, or as an intermediate in the synthesis of more complex molecules.

Synthesis of 4-Octyl Acetate

The synthesis of **4-octyl acetate** is achieved via the Fischer-Speier esterification of 4-octanol with acetic acid, using a strong acid catalyst.^[1] This reversible reaction is driven towards the product by using an excess of one of the reactants or by removing water as it is formed.^[1]

Reaction Scheme:



Physicochemical Properties of Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
4-Octanol	C ₈ H ₁₈ O	130.23	174-176	0.818 (at 20°C)
Acetic Acid	C ₂ H ₄ O ₂	60.05	118	1.049 (at 25°C)
Sulfuric Acid	H ₂ SO ₄	98.08	337	1.84

Experimental Protocol: Fischer Esterification

This protocol is adapted from general Fischer esterification procedures.[\[2\]](#)[\[3\]](#)

Materials:

- 4-Octanol (1.0 eq)
- Glacial Acetic Acid (2.0 eq)
- Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle

- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask, add 13.0 g (0.1 mol) of 4-octanol and 12.0 g (0.2 mol) of glacial acetic acid.
- **Catalyst Addition:** Slowly and with caution, add 1.0 mL of concentrated sulfuric acid to the reaction mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel containing 50 mL of cold water.
 - Add 50 mL of diethyl ether to extract the organic product. Shake the funnel gently and vent frequently.
 - Separate the layers and discard the aqueous layer.
 - Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid, watch for gas evolution), and 50 mL of brine.^[3]
- **Drying and Solvent Removal:**
 - Dry the organic layer over anhydrous sodium sulfate.

- Decant or filter the solution to remove the drying agent.
- Remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude **4-octyl acetate** by fractional distillation under reduced pressure to obtain the pure product.

Characterization of 4-Octyl Acetate

The structure and purity of the synthesized **4-octyl acetate** can be confirmed through various analytical techniques.

Physicochemical Properties of 4-Octyl Acetate

Property	Value
Molecular Formula	C ₁₀ H ₂₀ O ₂ [4]
Molar Mass	172.27 g/mol [4]
Appearance	Colorless liquid (predicted)
Boiling Point	Predicted to be slightly lower than n-octyl acetate (210 °C)
SMILES	<chem>CCCCC(CCC)OC(=O)C</chem> [4]
InChIKey	OPYUCGUEXGXBNL-UHFFFAOYSA-N [4]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-octyl acetate** based on its chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.8-5.0	m	1H	-CH-O-
~2.0	s	3H	-O-C(=O)-CH ₃
~1.4-1.6	m	4H	-CH-CH ₂ -
~1.2-1.4	m	8H	-(CH ₂) ₄ -
~0.9	t	6H	-CH ₂ -CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
~170	C=O
~75	-CH-O-
~35	-CH-CH ₂ -
~31	-(CH ₂) _n -
~25	-(CH ₂) _n -
~22	-(CH ₂) _n -
~21	-O-C(=O)-CH ₃
~14	-CH ₂ -CH ₃

IR (Infrared) Spectroscopy

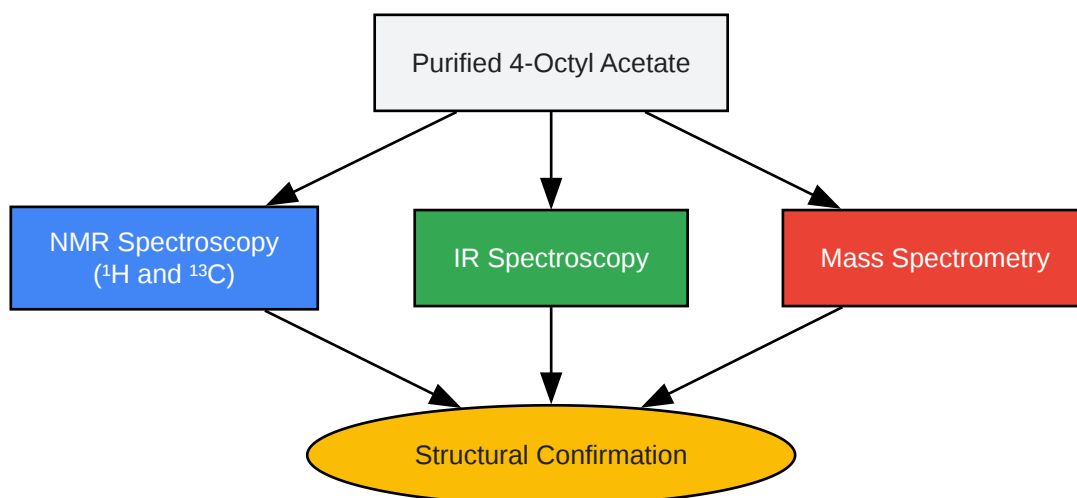
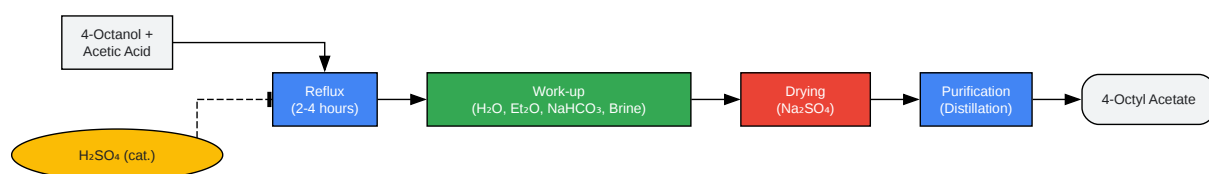
Wavenumber (cm ⁻¹)	Vibration	Functional Group
~2960-2850	C-H stretch	Alkane
~1740	C=O stretch	Ester
~1240	C-O stretch	Ester

MS (Mass Spectrometry)

m/z	Fragmentation
172	$[M]^+$ (Molecular ion)
113	$[M - \text{OCCH}_3]^+$
43	$[\text{CH}_3\text{CO}]^+$ (Base peak)

Visualization of Workflows

Synthesis Workflow



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